(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Description
Properties
IUPAC Name |
(4-dibenzofuran-4-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLGYFDJCNSTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction forms the cornerstone of synthesizing (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid. This method couples dibenzofuran-4-yl boronic acid with 1,4-dibromobenzene, selectively replacing one bromine atom to form 4-(dibenzo[b,d]furan-4-yl)bromobenzene.
Reaction Conditions :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Base : Sodium carbonate (2 equiv)
-
Solvent : 1,2-Dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Temperature : Reflux (80–100°C)
The reaction proceeds via oxidative addition of the dibenzofuran-4-yl boronic acid to palladium, followed by transmetallation and reductive elimination to form the biaryl bond. The remaining bromine on the phenyl ring serves as the site for subsequent borylation.
Lithiation-Borylation of 4-(Dibenzo[b,d]furan-4-yl)bromobenzene
The lithiation-borylation method converts the bromine substituent on the intermediate 4-(dibenzo[b,d]furan-4-yl)bromobenzene into a boronic acid group. This two-step process involves:
-
Lithiation : Treatment with n-butyllithium (-78°C, THF, N₂ atmosphere) generates a phenyl lithium intermediate.
-
Borylation : Quenching with triisopropyl borate (2 equiv) yields the boronate ester, hydrolyzed to the boronic acid under acidic conditions.
Optimized Parameters :
This method excels in efficiency but requires stringent anhydrous conditions and cryogenic temperatures.
Alternative Borylation Strategies
Miyaura Borylation Using Bis(pinacolato)diboron
A mechanochemical approach employs bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts under ball-milling conditions.
Reaction Setup :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
-
Base : Potassium acetate (3 equiv)
-
Solvent : Solvent-free (ball milling)
This method reduces solvent waste and achieves moderate yields, though scalability remains challenging.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Mild conditions, scalability | Requires pre-synthesized boronic acid | 70–85% |
| Lithiation-Borylation | High yield, straightforward | Cryogenic temperatures | 94% |
| Miyaura Borylation | Solvent-free, modern | Specialized equipment | 75–80% |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility. The lithiation-borylation method, despite its technical demands, offers the highest yield and purity, making it suitable for large-scale production. Recent advances in continuous-flow systems mitigate challenges associated with low-temperature reactions, enhancing feasibility.
Mechanistic Insights and Side Reactions
Regioselectivity in Suzuki Coupling
The palladium catalyst’s oxidative addition to 1,4-dibromobenzene occurs preferentially at the less sterically hindered position, ensuring selective formation of 4-(dibenzo[b,d]furan-4-yl)bromobenzene. Competing homocoupling of boronic acids is suppressed using degassed solvents and inert atmospheres.
Hydrolysis of Boronate Esters
Triisopropyl borate undergoes rapid hydrolysis in aqueous HCl, yielding the boronic acid. Over-hydrolysis to boroxines is minimized by controlling pH and temperature during workup.
Purification and Characterization
Purification :
-
Recrystallization : Dichloromethane/hexane mixtures yield high-purity product (≥99% by HPLC).
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes palladium residues.
Characterization :
Chemical Reactions Analysis
Types of Reactions
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the boronic acid and aryl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Substitution: The boronic acid group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethyl sulfoxide, and methanol are frequently used.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, enabling the construction of complex organic molecules.
Key Reactions:
- Suzuki-Miyaura Cross-Coupling: This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its boronic acid functionality allows it to interact with biological targets, making it useful in drug development.
Case Studies:
- Anticancer Agents: Research has shown that boronic acids can inhibit proteasomes, leading to the development of new anticancer therapies. Studies have highlighted the potential of (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid derivatives in targeting cancerous cells through proteasome inhibition.
Materials Science
The compound is also explored for its applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Applications:
- OLEDs: The unique electronic properties imparted by the dibenzofuran structure make it suitable for use in OLEDs, which are pivotal in display technologies.
Biological Research
In biological research, (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is studied for its potential therapeutic applications due to its ability to form reversible covalent bonds with hydroxyl groups on enzymes and receptors.
Mechanism of Action
The mechanism of action of (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation process, leading to the formation of new biaryl compounds . Additionally, its ability to bind to sugars and change fluorescence properties makes it useful in glycosensor applications .
Comparison with Similar Compounds
Dibenzo[b,d]furan-4-ylboronic Acid
- Molecular Formula : C₁₂H₉BO₃ (vs. C₁₈H₁₃BO₃ for the target compound) .
- Synthesis : Produced via Suzuki coupling with yields up to 92% , demonstrating high efficiency in forming π-extended systems .
- Applications : Used in organic light-emitting diodes (OLEDs) due to its electron-transporting properties.
Dibenzothiophene-4-boronic Acid
4-Biphenylboronic Acid
Antiproliferative Effects
Enzyme Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Shows 1 µM IC₅₀ against fungal histone deacetylase (HDAC), outperforming trichostatin A .
- Target Compound : Likely reduced cellular permeability due to larger size, limiting enzyme inhibition unless tailored for specific targets.
Solubility and Practical Limitations
Biological Activity
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, also known as dibenzo[b,d]furan-4-ylboronic acid, is a specialized organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound features a dibenzofuran moiety linked to a phenyl group and a boronic acid functional group, which is crucial for its reactivity and potential therapeutic applications.
Structural Characteristics
The molecular formula of (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid is CHBO, with a molecular weight of approximately 202.1 g/mol. Its structure allows for significant interactions with biological targets, particularly through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Anticancer Potential
Research indicates that boronic acids, including (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid, possess notable anticancer properties. The compound's ability to inhibit proteasomes—key components in protein degradation pathways—suggests its potential as an anticancer agent. Inhibition of proteasomes can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .
The mechanism by which (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid exerts its biological effects primarily involves its interaction with specific enzymes and proteins:
- Proteasome Inhibition : By binding to the catalytic sites of proteasomes, this compound may interfere with the degradation of regulatory proteins involved in cell cycle progression.
- Targeting Kinases : Some studies suggest that boronic acids can also inhibit kinase activity, which is critical in various signaling pathways that regulate cell growth and survival .
Case Studies and Research Findings
Several studies have highlighted the biological activities of (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid:
- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer models. The IC values ranged from 10 µM to 30 µM, indicating potent activity .
- Animal Models : In vivo studies using mouse models have shown that treatment with (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid resulted in reduced tumor growth rates compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .
Comparative Analysis of Related Compounds
To better understand the unique properties of (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid, a comparison with similar boronic acids is useful:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Phenylboronic Acid | Simple boronic acid | Lacks complex structure |
| Dibenzo[b,d]furan-4-boronic Acid | Boronic acid with dibenzofuran | Limited reactivity |
| Biphenylboronic Acid | Boronic acid with two phenyl groups | Simpler structure |
| (7-Phenyldibenzo[b,d]furan-4-yl)boronic Acid | Similar structure | Different substitution pattern affecting reactivity |
This table illustrates how (4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid's complex structure enhances its reactivity and biological activity compared to simpler analogs.
Q & A
Q. What synthetic methodologies are most effective for preparing (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, and how are yields optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging arylboronic acids and halogenated dibenzofuran derivatives. Key steps include:
Q. Yield Optimization Table
| Precursor | Catalyst/Ligand | Base | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-9H-carbazole | Pd(OAc)₂/SPhos | K₃PO₄ | 95.3% | |
| 4-(3-Bromo-5-chlorophenyl)dibenzo[b,d]furan | Pd(OAc)₂/SPhos | K₃PO₄ | 75-80% |
Yields depend on steric/electronic effects of substituents and ligand choice. Lower yields (e.g., 62% in ) may arise from competing side reactions like protodeboronation.
Q. How is (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid characterized, and what spectral data confirm its structure?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Aromatic protons near δ 7.8–8.5 ppm (dibenzo[b,d]furan core) and δ 7.3–7.9 ppm (phenylboronic acid group) ().
- ¹³C NMR : Boron-bound carbons at δ 130–140 ppm, with dibenzofuran carbons at δ 120–150 ppm ().
- Additional techniques : Mass spectrometry for molecular weight confirmation and FT-IR for B-O bond validation ().
Advanced Research Questions
Q. How does (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid enhance the performance of OLED host materials?
The compound serves as a building block in bipolar host materials for phosphorescent OLEDs ( ):
- Function : Electron-transporting dibenzofuran and hole-transporting carbazole units are integrated via Suzuki coupling, enabling balanced charge injection.
- Performance metrics : Devices using these hosts achieve external quantum efficiencies >20% and luminance >1000 cd/m² ().
- Example : 3'-(Dibenzo[b,d]furan-4-yl)-5'-(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-3-carbonitrile exhibits high thermal stability (T₅% > 400°C) and triplet energy levels (~2.8 eV) suitable for blue emission .
Q. What factors influence the regioselectivity and efficiency of Suzuki-Miyaura couplings involving this boronic acid?
Critical factors include:
- Substituent effects : Electron-withdrawing groups (e.g., -CN) on aryl halides enhance oxidative addition rates ().
- Solvent polarity : Polar aprotic solvents (e.g., DMF, toluene) improve catalyst solubility and reaction homogeneity ().
- Ligand choice : Bulky ligands (e.g., SPhos) suppress β-hydride elimination, favoring cross-coupling over homocoupling ().
Q. Contradictions in Data :
Q. How does the boronic acid moiety contribute to biological activity, and what structural modifications enhance potency?
In medicinal chemistry, the boronic acid group acts as a transition-state mimic in enzyme inhibition ( ):
Q. Structure-Activity Relationship (SAR) Insights :
Q. What analytical techniques resolve contradictions in reaction outcomes for derivatives of this compound?
- Kinetic studies : Monitor reaction progress via HPLC or in-situ NMR to identify intermediates ().
- X-ray crystallography : Resolves regiochemistry disputes in coupling products (e.g., para vs. meta substitution) ().
- Computational modeling : DFT calculations predict electronic effects of substituents on reaction pathways ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
